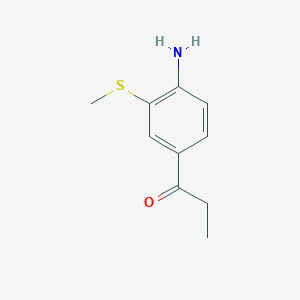![molecular formula C7H13ClFNO B14040212 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride CAS No. 2177267-26-2](/img/structure/B14040212.png)
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-Oxa-9-Azabicyclo[331]Nonane Hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a bicyclic compound containing fluorine, oxygen, and nitrogen atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclic structure through cyclization reactions.
Introduction of the fluorine atom: Fluorination reactions are carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Applications De Recherche Scientifique
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
- 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
- methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Uniqueness
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
2177267-26-2 |
|---|---|
Formule moléculaire |
C7H13ClFNO |
Poids moléculaire |
181.63 g/mol |
Nom IUPAC |
7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H |
Clé InChI |
JWUGKMUQIIKJGS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2COCC1N2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


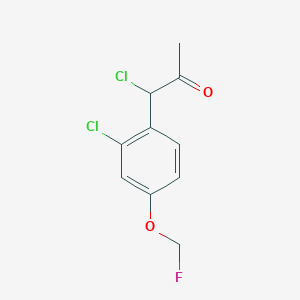
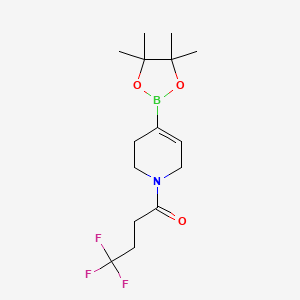


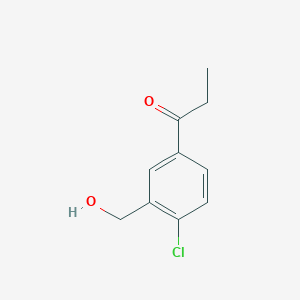

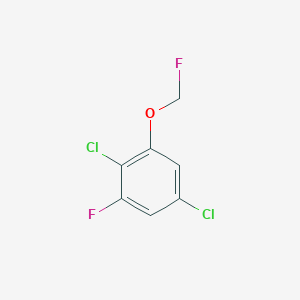
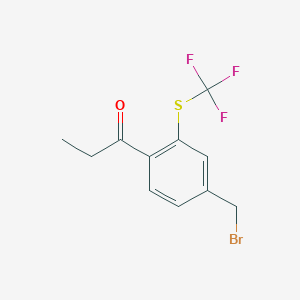
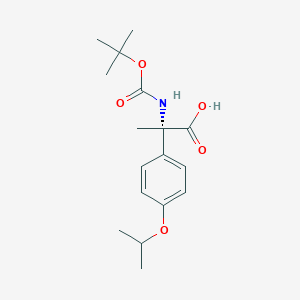
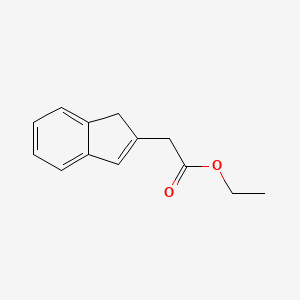


![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
